4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid, commonly referred to by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of 300.42 g/mol. It is classified under various categories, including aromatic heterocycles, amines, and sulfonic acids. The compound plays a significant role in various scientific applications, particularly in medicinal chemistry and biochemical research.
The synthesis of 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid generally involves several key steps:
The detailed reaction pathway may involve nucleophilic substitution or coupling reactions, depending on the desired derivatives of the initial compounds used.
The molecular structure of 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid can be represented as follows:
The structural representation can be visualized using SMILES notation: CCCCN(CCCCS(O)(=O)=O)C1=CC=C(N)C=C1
, indicating the connectivity of atoms within the molecule.
4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid can participate in several chemical reactions:
Technical details regarding these reactions often depend on the specific conditions used (temperature, solvent, etc.) and the nature of the reactants involved.
The mechanism of action for 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid is primarily influenced by its ability to interact with biological targets:
Data regarding the specific mechanisms often require empirical studies to elucidate interactions at the molecular level.
The physical and chemical properties of 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid include:
These properties are essential for understanding how the compound behaves under various conditions and its potential applications.
4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid has several scientific uses:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: